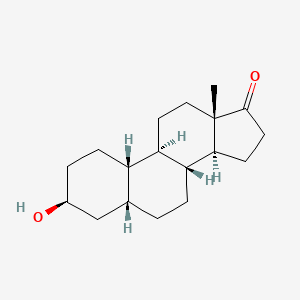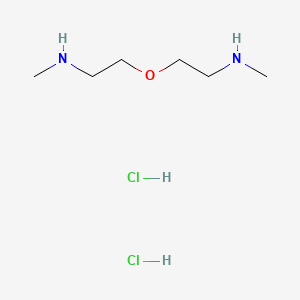
2,2'-Oxybis(N-methylethanamine) dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Oxybis(N-methylethanamine) dihydrochloride is a chemical compound with the molecular formula C6H16N2O·2HCl. It is also known as 2,2’-Oxybis(N-methylethanamine) dihydrochloride and is used in various chemical and industrial applications. This compound is characterized by its two N-methylethanamine groups connected by an oxygen atom, forming a symmetrical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Oxybis(N-methylethanamine) dihydrochloride typically involves the reaction of N-methylethanamine with an appropriate oxygen-containing reagent. One common method is the reaction of N-methylethanamine with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through various techniques such as distillation, crystallization, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Oxybis(N-methylethanamine) dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated products, while reduction may produce amines or other reduced derivatives.
Applications De Recherche Scientifique
2,2’-Oxybis(N-methylethanamine) dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of specialty chemicals, surfactants, and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-Oxybis(N-methylethanamine) dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Oxybis(ethylamine) dihydrochloride: This compound has a similar structure but with ethylamine groups instead of N-methylethanamine groups.
2-Aminoethyl ether dihydrochloride: Another similar compound with a slightly different structure and functional groups.
Uniqueness
2,2’-Oxybis(N-methylethanamine) dihydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C6H18Cl2N2O |
|---|---|
Poids moléculaire |
205.12 g/mol |
Nom IUPAC |
N-methyl-2-[2-(methylamino)ethoxy]ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2O.2ClH/c1-7-3-5-9-6-4-8-2;;/h7-8H,3-6H2,1-2H3;2*1H |
Clé InChI |
HWCKRYKGLJFOST-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCNC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


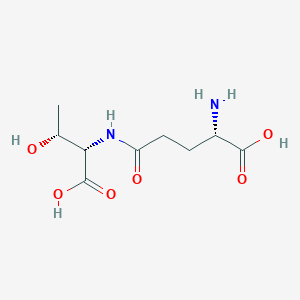
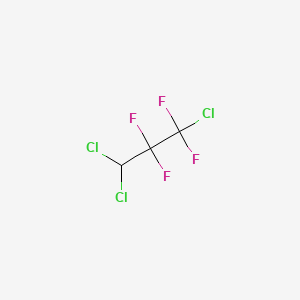
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol](/img/structure/B13420333.png)

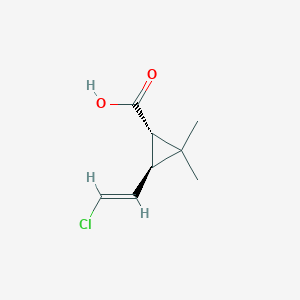
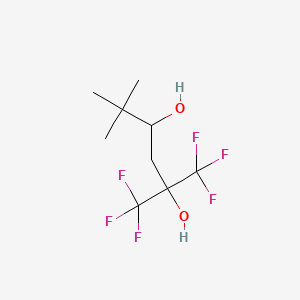
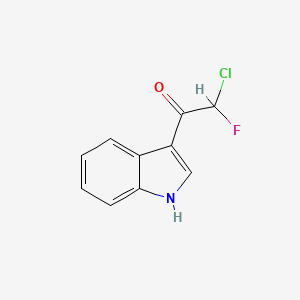


![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

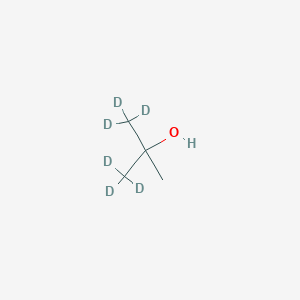
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
